molecular formula C14H16N4O2 B1450909 3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1395786-34-1

3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B1450909
CAS No.: 1395786-34-1
M. Wt: 272.3 g/mol
InChI Key: KUZAKXSNTXAHMV-UHFFFAOYSA-N
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Description

3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the TGF-beta receptor type 2 kinase domain, forming a complex that can influence the receptor’s activity . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the TGF-beta receptor can lead to alterations in cell signaling pathways that are crucial for cell growth and differentiation . Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to the TGF-beta receptor type 2 kinase domain can inhibit the receptor’s activity, thereby affecting downstream signaling pathways . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions. Over time, it may undergo degradation, which can affect its efficacy and potency. Long-term studies in vitro and in vivo have demonstrated that it can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as modulating cell signaling pathways and gene expression. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s effects can become detrimental, leading to cellular damage and other adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with the TGF-beta receptor can affect the receptor’s downstream signaling pathways, which are involved in various metabolic processes . Additionally, it can modulate the activity of enzymes involved in cellular metabolism, thereby influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. Studies have shown that it can accumulate in certain cellular compartments, where it exerts its effects by interacting with specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications. For instance, its interaction with the TGF-beta receptor type 2 kinase domain can lead to its localization in the cytoplasm, where it modulates receptor activity and downstream signaling pathways . This subcellular localization is crucial for its ability to influence cellular processes and functions.

Properties

IUPAC Name

3-amino-1-(2-hydroxyethyl)-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c15-13-12-10(9-4-2-1-3-5-9)8-11(20)16-14(12)18(17-13)6-7-19/h1-5,10,19H,6-8H2,(H2,15,17)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZAKXSNTXAHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2N)CCO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 3
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3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 4
3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 5
3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 6
Reactant of Route 6
3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.